[(Phenylsulfanyl)methyl]boronic acid
CAS No.: 67975-88-6
Cat. No.: VC15989793
Molecular Formula: C7H9BO2S
Molecular Weight: 168.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67975-88-6 |
|---|---|
| Molecular Formula | C7H9BO2S |
| Molecular Weight | 168.03 g/mol |
| IUPAC Name | phenylsulfanylmethylboronic acid |
| Standard InChI | InChI=1S/C7H9BO2S/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5,9-10H,6H2 |
| Standard InChI Key | BBSBLQCNOLCFLU-UHFFFAOYSA-N |
| Canonical SMILES | B(CSC1=CC=CC=C1)(O)O |
Introduction
[(Phenylsulfanyl)methyl]boronic acid is an organoboron compound characterized by the presence of a boron atom bonded to a phenylsulfanyl group and a methyl group. It belongs to the class of boronic acids, which are trivalent boron-containing organic compounds possessing one carbon-based substituent and two hydroxyl groups. This compound is of interest in organic chemistry due to its unique molecular structure and potential applications in various chemical reactions.
Synthesis of [(Phenylsulfanyl)methyl]boronic Acid
The synthesis of [(Phenylsulfanyl)methyl]boronic acid typically involves the reaction of phenylthio-methyl halides with boronic acid derivatives. This method allows for the formation of the desired boronic acid through a series of chemical transformations.
Applications in Research
[(Phenylsulfanyl)methyl]boronic acid has several significant applications in scientific research. Its unique structure and reactivity make it useful for studying organic synthesis pathways and developing new compounds with potential biological activities.
Comparison with Other Boronic Acids
Boronic acids, including [(Phenylsulfanyl)methyl]boronic acid, are diverse and have various applications. For instance, phenylboronic acid derivatives have been explored for their antiproliferative activity in cancer cells . Additionally, boronic acids like 2-fluoro-6-formylphenylboronic acid show high antiproliferative activity in certain cancer cell lines .
Analytical Methods for Boronic Acids
The analysis of boronic acids, including [(Phenylsulfanyl)methyl]boronic acid, can be performed using highly sensitive methods such as liquid chromatography-mass spectrometry (LC-MS). This technique allows for the quantitation of boronic acids at pg/mL levels, demonstrating high precision and sensitivity .
Research Findings and Data
While specific data tables for [(Phenylsulfanyl)methyl]boronic acid are not readily available, research on boronic acids generally highlights their versatility and potential applications. For example, studies on phenylboronic acid derivatives have shown promising results in cancer research and antimicrobial activity .
Table: Examples of Boronic Acids and Their Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume